molecular formula C6H5BrO2S B2884968 2-(5-Bromothiophen-3-yl)acetic acid CAS No. 1057217-28-3

2-(5-Bromothiophen-3-yl)acetic acid

Cat. No. B2884968
CAS RN: 1057217-28-3
M. Wt: 221.07
InChI Key: LECLHWWOMUWTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-3-yl)acetic acid is a chemical compound with the CAS Number: 1057217-28-3 . It has a molecular weight of 221.07 . The compound is typically stored at a temperature of 4°C . and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(5-bromothiophen-3-yl)acetic acid . The InChI code is 1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) .


Physical And Chemical Properties Analysis

As mentioned earlier, 2-(5-Bromothiophen-3-yl)acetic acid is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(5-Bromothiophen-3-yl)acetic acid: is a valuable precursor in the synthesis of heterocyclic compounds, particularly oxadiazoles . These compounds have a wide range of applications, including as core structures for pharmaceuticals due to their diverse biological activities.

Antimicrobial Agents

The compound’s ability to act as a building block for more complex structures makes it a candidate for developing new antimicrobial agents. Research indicates that derivatives of thiophene acetic acids can exhibit significant antimicrobial properties .

Anti-inflammatory and Analgesic Agents

Derivatives synthesized from 2-(5-Bromothiophen-3-yl)acetic acid have been studied for their potential anti-inflammatory and analgesic effects. This is particularly relevant in the search for new non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticonvulsant Agents

The structural modification of thiophene acetic acid derivatives has led to the development of compounds with anticonvulsant activities. These compounds are valuable in the treatment of various seizure disorders .

Agricultural Chemical Research

In the agricultural sector, thiophene derivatives are explored for their insecticidal activities. The bromine atom in the compound provides a reactive site for further chemical modifications, which can lead to the development of novel insecticides .

Material Science

In material science, 2-(5-Bromothiophen-3-yl)acetic acid can be used to synthesize organic compounds with specific optical properties. These materials are useful in creating organic light-emitting diodes (OLEDs) and other electronic devices .

Molecular Probes

Due to its distinct chemical structure, this compound can be utilized to create molecular probes. These probes can bind selectively to biomolecules, aiding in the study of biological processes and the development of diagnostic tools .

Chemical Intermediate

As a chemical intermediate, 2-(5-Bromothiophen-3-yl)acetic acid is used in various organic syntheses. Its reactivity allows for the creation of a wide array of chemical entities, which can be tailored for specific industrial or research applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-bromothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLHWWOMUWTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-3-yl)acetic acid

CAS RN

1057217-28-3
Record name 2-(5-bromothiophen-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.